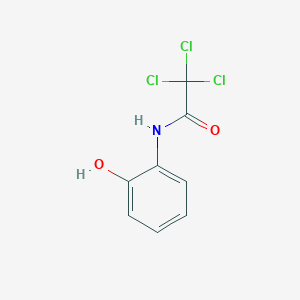

2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trichloro-N-(2-hydroxyphenyl)acetamide is a chemical compound with the molecular formula C8H6Cl3NO2. It is known for its unique structure, which includes a trichloromethyl group and a hydroxyphenyl group attached to an acetamide backbone. This compound is often used in research and industrial applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide typically involves the reaction of 2-hydroxyaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Hydroxyaniline+Trichloroacetyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is typically stirred and maintained at a specific temperature to ensure complete reaction. After the reaction, the product is purified through recrystallization or other suitable methods to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trichloro-N-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dichloromethyl or monochloromethyl derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Applications De Recherche Scientifique

2,2,2-Trichloro-N-(2-hydroxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of 2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trichloromethyl group can participate in various chemical reactions. These interactions can affect the function of enzymes and other proteins, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2,2-Trichloro-N-(2,6-diethylphenyl)acetamide

- 2,2,2-Trichloro-N-(4-isopropylphenyl)acetamide

- 2,2,2-Trichloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Uniqueness

2,2,2-Trichloro-N-(2-hydroxyphenyl)acetamide is unique due to the presence of both a hydroxyphenyl group and a trichloromethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Activité Biologique

2,2,2-Trichloro-N-(2-hydroxyphenyl)acetamide, with the molecular formula C₈H₆Cl₃NO₂ and CAS number 23144-40-3, is a chlorinated phenolic compound that has attracted attention for its potential biological activities. This compound is characterized by its unique structure, which includes three chlorine atoms and a hydroxyl group on the aromatic ring. Its biological activity has been studied in various contexts, particularly focusing on anti-inflammatory and antioxidant properties.

The synthesis of this compound typically involves the reaction of 2-hydroxyaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through acylation, leading to the formation of the desired amide product. Optimization of conditions such as temperature and solvent can enhance yield and purity.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit certain enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

In a study involving animal models of acute kidney injury (AKI), the compound demonstrated protective effects against glycerol-induced renal damage. The administration of 50 mg/kg of the compound resulted in decreased levels of serum urea and creatinine, indicating improved renal function. Histological studies revealed that treatment with this compound preserved renal tubular structure and reduced inflammation .

Antioxidant Activity

The structural similarity of this compound to other phenolic compounds suggests potential antioxidant properties. These properties may arise from the compound's ability to scavenge free radicals and reduce oxidative stress in biological systems. However, further studies are required to elucidate these effects fully.

The mechanism through which this compound exerts its biological activity may involve several pathways:

- Enzyme Inhibition : The compound may interact with active sites of COX enzymes through hydrogen bonding and hydrophobic interactions.

- Gene Regulation : Treatment with this compound has been associated with down-regulation of inflammatory markers such as inducible nitric oxide synthase (iNOS) and nuclear factor-κB (NFκB), alongside up-regulation of protective genes like heme oxygenase-1 (HO-1) .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2,2-Trichloro-N-(2-methylphenyl)acetamide | Similar trichloromethyl group | Potentially different biological activity |

| Triclacetamol | Trichloroacetyl derivative of paracetamol | Known weak cyclooxygenase inhibitor |

| 4-Chloro-N-(2-hydroxyphenyl)acetamide | Chlorinated phenolic compound | Lacks multiple chlorination; different activity profile |

The distinct chlorination pattern and hydroxyl substitution on the aromatic ring confer unique biological activities to this compound compared to these analogues.

Case Studies

Propriétés

IUPAC Name |

2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXWMSQWAFAZKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.